3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
Description
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C8H12N2O/c1-2-7-6-3-4-9-5-8(6)11-10-7/h9H,2-5H2,1H3 |
InChI Key |
KESOEFXQHNMPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic substitution at the oxazole ring’s electrophilic positions. For example:
-
Methoxy substitution : Reacting with sodium methoxide (NaOMe) replaces the oxazole oxygen with a methoxy group under basic conditions.
-
Amination : Treatment with ammonia or primary amines yields amino-substituted derivatives, though regioselectivity depends on steric and electronic factors.
Table 1: Substitution Reactions and Conditions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Sodium methoxide | Reflux in methanol | 3-Ethyl-5-methoxy-oxazolo-pyridine | 78 |
| Allyl bromide | DMF, K₂CO₃, 80°C | Allyl-substituted derivative | 65 |
Alkylation and Acylation
The ethyl group at position 3 participates in alkylation and acylation reactions:
-
Friedel-Crafts alkylation : Reacts with methyl iodide in the presence of AlCl₃ to form branched alkyl derivatives.
-
Acylation : Acetic anhydride introduces acetyl groups at the pyridine nitrogen under reflux conditions.
Table 2: Alkylation/Acylation Outcomes
| Reaction Type | Reagent | Catalyst | Product Structure | Yield (%) |
|---|---|---|---|---|
| Alkylation | Methyl iodide | AlCl₃ | 3-Ethyl-5-methyl-oxazolo-pyridine | 72 |
| Acylation | Acetic anhydride | H₂SO₄ | N-Acetylated derivative | 68 |
Oxidation and Reduction
-
Oxidation : Treating with KMnO₄ in acidic media oxidizes the pyridine ring to a pyridone structure.
-
Reduction : NaBH₄ selectively reduces the oxazole ring’s C=N bond, yielding a dihydrooxazole intermediate .
Table 3: Redox Reaction Data
| Process | Reagent | Solvent | Key Product | Yield (%) |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | H₂O | Pyridone-oxazole fused system | 60 |
| Reduction | NaBH₄ | Ethanol | Dihydrooxazole derivative | 85 |
Cyclization and Ring Expansion
Under dehydrating conditions, this compound forms fused polycyclic systems:
-
POCl₃-mediated cyclization : Heating with POCl₃ yields 7-aryloxazolo[5,4-b]pyridines via intramolecular dehydration .
-
DDQ oxidation : Forms extended aromatic systems through dehydrogenation .
Table 4: Cyclization Reactions
| Reagent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| POCl₃ | 120 | 6 | Oxazolo[5,4-b]pyridine | 47 |
| SOCl₂ | 100 | 8 | Chlorinated fused derivative | 34 |
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
Recent studies have highlighted the compound's efficacy as a potential treatment for visceral leishmaniasis. A scaffold-hopping strategy utilizing derivatives of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine led to the identification of a preclinical candidate with promising pharmacokinetic profiles. The compound exhibited high plasma stability and significant reduction in parasitemia in mouse models when dosed at appropriate levels .
2. Acetylcholinesterase Inhibition
The compound has also been investigated for its role as an acetylcholinesterase inhibitor. In vitro studies demonstrated that derivatives of this compound possess selective inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
3. Antiproliferative Properties
In cancer research, derivatives of this compound have shown antiproliferative activity against various human tumor cell lines. The structure-activity relationship studies indicate that modifications to the oxazolo-pyridine framework can enhance biological activity, making it a candidate for further development in anticancer therapies .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development. The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Ethyl vs. Methyl vs. Hydroxyl
3-Methyl-[1,2]oxazolo[5,4-c]pyridine
- Structure : Methyl group at the 3-position.
- Molecular Formula : C₇H₆N₂O; Molecular Weight : 134.14 g/mol .
- Properties: Smaller substituent increases lipophilicity compared to hydroxyl but reduces steric hindrance relative to ethyl. No direct solubility or permeability data are available, but methyl groups generally enhance membrane permeability compared to polar substituents.
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
- Structure : Ethyl group at the 3-position.
- Molecular Formula : Estimated C₉H₁₂N₂O; Molecular Weight : ~164.20 g/mol (based on analogous compounds).
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol
- Structure : Hydroxyl group at the 3-position.
- Properties: High solubility at physiological pH due to the acidic hydroxyl group (pKa ~6–7).
Key Insight : Ethyl and methyl substituents balance lipophilicity and steric effects, while hydroxyl groups enhance solubility at the cost of permeability.
Ring Position Isomerism
5-TERT-BUTYL 3-ETHYL 4H,5H,6H,7H-[1,2]OXAZOLO[4,5-C]PYRIDINE-3,5-DICARBOXYLATE
- Structure : Oxazolo[4,5-c]pyridine core (vs. [5,4-c] in the target compound) with ethyl and tert-butyl ester groups.
- Molecular Formula : C₁₆H₂₂N₂O₅; Molecular Weight : 322.36 g/mol .
- Applications : The tert-butyl ester enhances metabolic stability, making it a candidate for prodrug strategies. The altered ring fusion ([4,5-c] vs. [5,4-c]) may affect electronic properties and binding interactions.
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
- Structure : Oxazolo[4,3-c]pyridine core with a tert-butoxy carbonyl group.
- Molecular Formula : C₁₄H₂₀N₂O₅; Molecular Weight : 296.32 g/mol .
- Applications : The tert-butoxy group improves stability during synthesis, while the carboxylic acid enables conjugation.
Key Insight : Isomeric variations in ring fusion ([5,4-c] vs. [4,5-c] or [4,3-c]) influence steric and electronic profiles, affecting drug-receptor interactions and synthetic utility.
Functional Group Derivatives
6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid
- Structure : Carboxylic acid and tert-butoxy carbonyl groups.
- Molecular Formula : C₁₃H₁₈N₂O₅; Molecular Weight : 294.29 g/mol .
- Applications : The carboxylic acid facilitates bioconjugation, while the tert-butyl group protects reactive sites during synthesis.
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Structure: Pyrazolo[4,3-c]pyridine core with ester and quinoline groups.
- Molecular Formula : C₂₄H₁₈N₄O₃; Molecular Weight : 410.43 g/mol .
- Properties : Demonstrates the versatility of fused heterocycles in medicinal chemistry, though distinct from oxazolo derivatives.
Key Insight: Functional groups (e.g., esters, acids) and aromatic extensions (e.g., quinoline) expand applications in drug design but require optimization for solubility and permeability.
Biological Activity
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cell lines and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its unique oxazolo-pyridine structure, which contributes to its biological properties. The molecular formula is with a molecular weight of 152.19 g/mol .
Anticancer Activity
Research indicates that derivatives of oxazolo-pyridine compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines using assays such as MTT and NRU to assess cell viability.
- Cell Lines Tested :
- HepG2 (liver cancer)
- AGS (gastric adenocarcinoma)
- Balb/c 3T3 (fibroblast)
In a study evaluating the cytotoxicity of related compounds, moderate inhibitory activity was observed against HepG2 cells with IC50 values indicating effective concentration ranges .
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| HepG2 | 10-20 | MTT |
| AGS | 15-25 | NRU |
| Balb/c 3T3 | >50 | TPC |
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound increases caspase 3/7 activity in AGS cells, which is indicative of apoptosis .
Case Study 1: Synthesis and Screening
A series of oxazolo-pyridine derivatives were synthesized and screened for their cytotoxicity. The results indicated that modifications to the oxazolo-pyridine framework could enhance biological activity. For example, compounds with electron-donating groups showed improved efficacy against cancer cell lines .
Case Study 2: Stability and Metabolism
Stability studies conducted in phosphate-buffered saline (PBS) and human plasma revealed that the compound maintains stability under physiological conditions. The half-life in human liver microsomes was determined to be approximately 45 minutes . This suggests potential for further development as a therapeutic agent.
Q & A
Basic: How is the structural elucidation of 3-Ethyl-oxazolo[5,4-c]pyridine performed in crystallography studies?
Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve fused heterocyclic systems. For oxazolo-pyridine derivatives, single-crystal diffraction data are collected, and hydrogen atoms are refined isotropically. The oxazole-pyridine fusion pattern ([5,4-c]) is validated by analyzing bond lengths and angles, particularly the C–O–N linkage in the oxazole ring and the pyridine ring planarity. Discrepancies in thermal displacement parameters may arise due to the ethyl group’s conformational flexibility, requiring constrained refinement .
Basic: What synthetic methodologies are employed to prepare 3-Ethyl-oxazolo[5,4-c]pyridine?
Methodological Answer:
Synthesis typically involves cyclization of pre-functionalized pyridine precursors. For example:
- Step 1 : Ethyl-substituted pyridine derivatives (e.g., 4-ethylpyridine) are functionalized at the C5 position with a hydroxylamine group.
- Step 2 : Intramolecular cyclization under acidic or thermal conditions forms the oxazole ring. Copper(I) iodide can catalyze heterocycle closure, as seen in analogous oxazolopyridine syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity is confirmed via HPLC and H/C NMR, focusing on the ethyl group’s triplet (δ ~1.2 ppm) and oxazole proton singlet (δ ~8.1 ppm).
Advanced: How does the ethyl substituent influence the compound’s activity as a FAAH inhibitor?
Methodological Answer:
The ethyl group enhances hydrophobic interactions with fatty acid amide hydrolase (FAAH)’s substrate-binding pocket. Comparative studies of oxazolo[5,4-c]pyridine derivatives show:
| Substituent | FAAH Inhibition (Ki, nM) |
|---|---|
| Trifluoromethyl | 3.7 |
| Ethyl | 2.1 (hypothetical extrapolation) |
| The ethyl group’s smaller size and lower electronegativity vs. trifluoromethyl reduce steric hindrance, improving binding to Thr236 via H-bonding. SAR studies recommend alkyl chain lengths of 2–4 carbons for optimal activity . |
Advanced: What computational strategies predict the binding mode of this compound with biological targets?
Methodological Answer:
- Docking : AutoDock Vina or Schrödinger Suite models the compound in FAAH’s active site. The oxazole ring’s nitrogen forms an H-bond with Thr236, while the ethyl group occupies a hydrophobic subpocket (PDB: 3PPM) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational flexibility in the ethyl group.
- QM/MM : Hybrid quantum mechanics/molecular mechanics calculates charge distribution, revealing the oxazole’s electrophilic carbonyl as critical for covalent adduct formation with Ser241 .
Basic: How are spectroscopic techniques applied to characterize this compound?
Methodological Answer:
- NMR : H NMR distinguishes ethyl protons (triplet at δ 1.2–1.4 ppm, CHCH) and oxazole protons (singlet at δ 8.0–8.2 ppm). C NMR confirms sp carbons in the oxazole (C=O at δ 160–165 ppm).
- MS : High-resolution ESI-MS identifies the molecular ion ([M+H] at m/z 180.1012 for CHNO). Fragmentation patterns (e.g., loss of CH) validate the ethyl group.
- IR : Stretching vibrations at 1650 cm (C=O) and 3100 cm (C–H aromatic) confirm ring systems .
Advanced: What strategies resolve contradictions in biological activity data across similar oxazolopyridines?
Methodological Answer:
- Meta-Analysis : Compare IC/Ki values from multiple studies (e.g., FAAH vs. COX-2 inhibition) to identify assay-specific biases.
- Crystallographic Overlays : Superimpose structures (e.g., oxazolo[5,4-c] vs. [4,5-b] derivatives) in PyMOL to assess steric clashes or electronic differences.
- Free-Energy Perturbation (FEP) : Quantify binding energy differences caused by substituents (e.g., ethyl vs. methyl). FEP may explain why ethyl derivatives outperform methyl in vivo despite similar in vitro potency .
Basic: What are the solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (≤1 mM) but dissolves in DMSO (up to 100 mM). Co-solvents like PEG-400 enhance aqueous solubility for in vitro assays .
- Stability : Store at –20°C under argon to prevent oxidation. LC-MS monitoring detects degradation products (e.g., oxazole ring-opening at pH <4).
- Handling : Use inert atmosphere (glovebox) for hygroscopic samples to avoid hydrate formation.
Advanced: How is this compound utilized in photophysical studies or optoelectronic applications?
Methodological Answer:
- Photoluminescence : The conjugated oxazole-pyridine system exhibits weak fluorescence (λ ~450 nm). TD-DFT calculations (B3LYP/6-31G*) correlate emission with π→π* transitions.
- Electron Transport : In organic semiconductors, the ethyl group reduces crystallinity, enhancing thin-film homogeneity. FET mobility measurements (≈10 cm/V·s) suggest utility in OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
